![molecular formula C20H28N4O2S B2806934 N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide CAS No. 1375237-87-8](/img/structure/B2806934.png)
N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups. This compound includes a cyanocyclohexyl group, a methyl group, a thiophene ring, and a diazepane ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the thiophene derivative, which can be synthesized through methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis . The diazepane ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitrile group can produce the corresponding amine.
Scientific Research Applications
N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring can participate in electron transfer processes, making it relevant in the context of organic electronics. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-2-carbonyl)-1,4-diazepan-1-yl]acetamide
- N-(1-cyanocyclohexyl)-N-methyl-2-[4-(furan-3-carbonyl)-1,4-diazepan-1-yl]acetamide
- N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrrole-3-carbonyl)-1,4-diazepan-1-yl]acetamide
Uniqueness
The uniqueness of N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, distinguishes it from similar compounds that may contain other heterocycles like furan or pyrrole.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-22(20(16-21)7-3-2-4-8-20)18(25)14-23-9-5-10-24(12-11-23)19(26)17-6-13-27-15-17/h6,13,15H,2-5,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUDBYXHLLKMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCCN(CC1)C(=O)C2=CSC=C2)C3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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